An In-depth Technical Guide to 1-(4-Bromophenyl)cyclohexene: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclohexene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)cyclohexene, a halogenated aromatic alkene with significant potential in organic synthesis and as a building block in medicinal chemistry. Due to its limited commercial availability, this guide details a reliable synthetic protocol for its preparation via the acid-catalyzed dehydration of 1-(4-bromophenyl)cyclohexanol. A thorough characterization of the target molecule, including its chemical structure, molecular weight, and predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), is presented. Furthermore, the guide explores the underlying reaction mechanism and discusses potential applications of this versatile compound in drug discovery and materials science, offering field-proven insights for researchers in these areas.
Introduction
1-(4-Bromophenyl)cyclohexene, more systematically named 1-(4-bromophenyl)cyclohex-1-ene, is an organic compound featuring a cyclohexene ring bonded to a bromophenyl group. The presence of the bromine atom and the reactive alkene functionality makes it a valuable intermediate for introducing the 4-bromophenylcyclohexenyl moiety into more complex molecules. This guide aims to serve as a primary reference for scientists and researchers, providing not only the fundamental chemical properties of 1-(4-bromophenyl)cyclohexene but also a practical, in-depth understanding of its synthesis and characterization.
Chemical Structure and Molecular Properties
A clear understanding of the molecular architecture is fundamental to exploiting the chemical reactivity of 1-(4-bromophenyl)cyclohexene.
Chemical Structure
The structure consists of a six-membered cyclohexene ring with a double bond between carbons 1 and 2. A 4-bromophenyl group is attached to the C1 position of the cyclohexene ring.
Diagram of the chemical structure of 1-(4-Bromophenyl)cyclohexene:
Caption: Chemical structure of 1-(4-Bromophenyl)cyclohexene.
Molecular Formula and Weight
The key quantitative data for 1-(4-bromophenyl)cyclohexene are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃Br |
| Molecular Weight | 237.14 g/mol |
| Monoisotopic Mass | 236.0201 g/mol |
Synthesis of 1-(4-Bromophenyl)cyclohexene
Reaction Scheme
The overall transformation involves the elimination of a water molecule from the precursor alcohol, 1-(4-bromophenyl)cyclohexanol, to form the target alkene.
Diagram of the synthesis of 1-(4-Bromophenyl)cyclohexene:
Caption: Synthesis of 1-(4-Bromophenyl)cyclohexene via dehydration.
Experimental Protocol
This protocol is based on well-established procedures for the dehydration of tertiary alcohols.[1][2][3]
Materials:
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1-(4-Bromophenyl)cyclohexanol
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85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 1-(4-bromophenyl)cyclohexanol.
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Acid Addition: Slowly add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid to the flask while stirring. An exothermic reaction may be observed.
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Heating: Heat the reaction mixture to a temperature sufficient to induce distillation of the product (typically 140-160 °C). The product, 1-(4-bromophenyl)cyclohexene, will co-distill with water.
-
Work-up:
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Transfer the distillate to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-(4-bromophenyl)cyclohexene.
Mechanism of Dehydration
The acid-catalyzed dehydration of 1-(4-bromophenyl)cyclohexanol proceeds through an E1 (elimination, unimolecular) mechanism.[1][4]
Diagram of the E1 dehydration mechanism:
Caption: E1 mechanism for the dehydration of 1-(4-bromophenyl)cyclohexanol.
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Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
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Loss of Water to Form a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.
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Deprotonation to Form the Alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond in 1-(4-bromophenyl)cyclohexene.
Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized 1-(4-bromophenyl)cyclohexene. The following are predicted spectroscopic data based on the analysis of similar structures.[5][6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | d | 2H | Aromatic protons ortho to the bromine |
| ~ 7.25 | d | 2H | Aromatic protons meta to the bromine |
| ~ 6.10 | t | 1H | Vinylic proton on C2 of cyclohexene |
| ~ 2.40 - 2.20 | m | 4H | Allylic protons on C3 and C6 |
| ~ 1.80 - 1.60 | m | 4H | Aliphatic protons on C4 and C5 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Quaternary aromatic carbon attached to cyclohexene |
| ~ 138 | Quaternary carbon (C1) of cyclohexene |
| ~ 131 | Aromatic CH carbons meta to bromine |
| ~ 128 | Aromatic CH carbons ortho to bromine |
| ~ 125 | Vinylic CH carbon (C2) of cyclohexene |
| ~ 120 | Quaternary aromatic carbon attached to bromine |
| ~ 30 - 22 | Aliphatic CH₂ carbons of cyclohexene |
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
| m/z | Interpretation |
| 236/238 | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |
| 157 | Loss of Br radical |
| 91 | Tropylium ion (C₇H₇⁺) |
Applications in Research and Development
The unique structural features of 1-(4-bromophenyl)cyclohexene make it a valuable building block in several areas of chemical research.
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Pharmaceutical Synthesis: The bromophenyl moiety can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. This makes 1-(4-bromophenyl)cyclohexene a useful scaffold for the synthesis of novel drug candidates.
-
Materials Science: The combination of an aromatic ring and a reactive double bond allows for its use in the synthesis of polymers and other advanced materials with specific electronic or optical properties.
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Mechanistic Studies: As a substituted cyclohexene, it can be employed in studies of reaction mechanisms, such as electrophilic additions to alkenes and pericyclic reactions.
Conclusion
This technical guide has provided a detailed overview of 1-(4-bromophenyl)cyclohexene, a compound of significant interest to the scientific community. By outlining a reliable synthetic procedure and providing comprehensive characterization data, this guide empowers researchers to synthesize and utilize this versatile molecule in their own investigations. The insights into its chemical properties and potential applications are intended to stimulate further research and innovation in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
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Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]
- Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature Water. The Journal of Physical Chemistry A, 2003, 107 (28), 5483–5491.
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Scribd. (n.d.). Dehydration of Cyclohexanol Lab Report. Retrieved from [Link]
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SavitaPall.com. (n.d.). Dehydration of cyclohexanol. Retrieved from [Link]
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Allen. (n.d.). The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Retrieved from [Link]
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Brainly. (2018, March 17). Write out a detailed mechanism of the acid-catalyzed dehydration of cyclohexanol. Use only hydronium as. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]
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